LogP-Guided Selection: Intermediate Lipophilicity Between N,N-Dimethyl and N,N-Dibenzyl Analogs
The target compound exhibits a calculated LogP of 2.52, positioning it at a strategic midpoint between the N,N-dimethyl analog (CAS 57684-30-7, LogP 0.95) and the N,N-dibenzyl analog (CAS 57684-32-9, LogP 4.09). This represents a 1.57 log unit increase over the dimethyl analog and a 1.57 log unit decrease relative to the dibenzyl analog .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (ChemSrc); XLogP3 = 2.8 (PubChem) |
| Comparator Or Baseline | N,N-Dimethyl analog (CAS 57684-30-7): LogP = 0.95; N,N-Dibenzyl analog (CAS 57684-32-9): LogP = 4.09; Benzotriazole parent: LogP = 1.30–1.44 |
| Quantified Difference | ΔLogP = +1.57 vs. dimethyl analog; ΔLogP = -1.57 vs. dibenzyl analog; ΔLogP = +1.08–1.22 vs. parent BTA |
| Conditions | Calculated values from ChemSrc, ChemicalBook, and BOC Sciences databases; consistent across multiple computational methods |
Why This Matters
For procurement decisions in medicinal chemistry and corrosion inhibitor formulation, LogP determines membrane permeability, organic-phase solubility, and metal-surface adsorption efficiency — the target compound's intermediate LogP offers a balanced profile unavailable from either more polar or more hydrophobic analogs.
